molecular formula C9H18ClNO2 B2422057 9-hydroxyazecan-4-one hydrochloride CAS No. 2490402-59-8

9-hydroxyazecan-4-one hydrochloride

Cat. No.: B2422057
CAS No.: 2490402-59-8
M. Wt: 207.7
InChI Key: VOEIKVUFHUFXQU-UHFFFAOYSA-N
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Description

9-Hydroxyazecan-4-one hydrochloride (CAS 2490402-59-8) is a synthetic organic compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 . As a medium-ring azecanone derivative, it features both a ketone and a hydroxyl functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. This compound is supplied exclusively for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical in the development of novel pharmacologically active molecules, particularly as a precursor for more complex structures. Its structural motifs are often explored in the design of enzyme inhibitors and other bioactive compounds, though specific applications for this molecule are subject to ongoing investigation . For safety and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

9-hydroxyazecan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIKVUFHUFXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CCNCC(C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxyazecan-4-one hydrochloride typically involves the reaction of azecane with appropriate reagents to introduce the hydroxyl and ketone functionalities. One common method involves the oxidation of azecane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

9-hydroxyazecan-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

9-hydroxyazecan-4-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxyazecan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-hydroxyazecan-4-one hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound in various research and industrial applications .

Biological Activity

9-Hydroxyazecan-4-one hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C6_{6}H11_{11}ClN2_{2}O, with a molecular weight of approximately 162.62 g/mol. The presence of a hydroxyl group enhances its solubility and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
9-Hydroxyazecan-4-one HCl25
Ascorbic Acid15
Trolox20

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity. The lower the IC50, the more potent the antioxidant effect.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that the compound possesses a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human colorectal adenocarcinoma cells (HT-29) revealed that treatment with this compound resulted in a significant decrease in cell viability after 24 hours of exposure, with an IC50 value of approximately 30 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating apoptosis.

The biological activities of this compound are attributed to several mechanisms:

  • Scavenging Free Radicals : The hydroxyl group in the compound enhances its ability to donate electrons and neutralize free radicals.
  • Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : Activation of caspase pathways has been observed, suggesting that the compound can trigger programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 9-hydroxyazecan-4-one hydrochloride in experimental samples?

  • Methodology : Use reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm particle size) and UV detection at 254 nm. Prepare a standard solution by dissolving 10 mg of the compound in 100 mL of methanol, followed by sonication and filtration (0.45 µm membrane). Inject 10 µL of the sample and calibrate using peak area integration. Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer, pH 3.0) to optimize resolution .
  • Validation : Include parameters like linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) to ensure reproducibility .

Q. How can researchers confirm the structural identity of this compound?

  • Techniques : Combine spectroscopic methods:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify the hydroxyazecane backbone and hydrochloride salt formation (e.g., downfield shifts for NH or OH groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+^+ or [M-Cl]+^+) and fragmentation patterns using high-resolution MS (HRMS) .
    • Cross-Validation : Compare data with PubChem entries or peer-reviewed spectral libraries .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Protocol : Store in airtight, light-resistant containers (e.g., amber glass vials) at 2–8°C. For long-term stability (>6 months), lyophilize the compound and store under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

  • Troubleshooting Framework :

Replicate Experiments : Ensure consistency in solvent purity (e.g., HPLC-grade solvents) and temperature control during solubility tests .

Assay Validation : For bioactivity, use orthogonal assays (e.g., enzyme inhibition + cellular viability assays) to rule out false positives/negatives .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance; report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}, koff_{off}) using immobilized target proteins .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding affinities and conformational changes .
    • Data Interpretation : Correlate in silico predictions with wet-lab results (e.g., IC50_{50} values from enzyme assays) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Steps :

Route Scouting : Compare pathways (e.g., ring-closing metathesis vs. reductive amination) using DOE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) .

Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Quality Control : Monitor intermediates via TLC and final product purity via HPLC (>98% by area normalization) .

Data Presentation and Analysis Guidelines

Q. What are the best practices for presenting physicochemical and bioactivity data in peer-reviewed manuscripts?

  • Tables :

ParameterValueMethodReference
Melting Point165–167°CDSC
LogP1.2 ± 0.1Shake-flask/HPLC
Solubility (H2_2O)12 mg/mLUSP <1231>
  • Figures : Include dose-response curves for bioactivity studies with error bars (SEM) and nonlinear regression fits .

Critical Considerations for Experimental Design

Q. How to mitigate batch-to-batch variability in synthesized this compound?

  • Strategies :

  • Standardize starting materials (e.g., USP-grade reagents) .
  • Implement in-process controls (IPC) during synthesis (e.g., real-time pH monitoring) .
  • Use qNMR for absolute quantification of final batches .

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